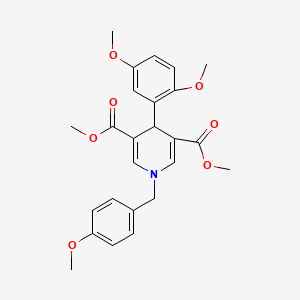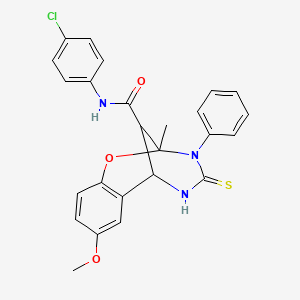
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves multiple steps. One common method includes the reaction of 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL] derivatives with various quinazoline intermediates under controlled conditions. The reaction typically requires the use of solvents like benzene and catalysts such as sodium ethylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-[(2-METHOXY-2-OXOETHYL)SULFANYL]ACETATE
- ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]ACETATE
- 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]METHYL-3-CARBOXYLATES
Uniqueness
METHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-4-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H23N3O7S2 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O7S2/c1-3-32-19(26)13-33-22-24-18-12-15(21(28)31-2)6-9-17(18)20(27)25(22)11-10-14-4-7-16(8-5-14)34(23,29)30/h4-9,12H,3,10-11,13H2,1-2H3,(H2,23,29,30) |
Clave InChI |
QOCRFYLLCUIALX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11214631.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11214657.png)
![Diethyl 4-[2-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214661.png)
![7-(4-methoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214666.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214679.png)
![Ethyl 5-methyl-4-[[3-(trifluoromethyl)phenyl]amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11214689.png)
![1-(2,4-dimethylphenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214694.png)
![1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214698.png)
![3,4-diethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214704.png)
![5-(2-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214712.png)

![2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214723.png)
